molecular formula C19H16N4O2 B14933243 N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14933243
M. Wt: 332.4 g/mol
InChI Key: MNFLHSYZXYOKNZ-UHFFFAOYSA-N
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Description

N-(1H-Indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1H-indol-4-yl substituent at the N-position and a 2-methoxyphenyl group at the 5-position of the pyrazole core. The indole moiety may enhance binding interactions with hydrophobic enzyme pockets, while the methoxyphenyl group could influence electronic properties and solubility.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H16N4O2/c1-25-18-8-3-2-5-13(18)16-11-17(23-22-16)19(24)21-15-7-4-6-14-12(15)9-10-20-14/h2-11,20H,1H3,(H,21,24)(H,22,23)

InChI Key

MNFLHSYZXYOKNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Indole Derivatization: The indole ring is often functionalized through electrophilic substitution reactions to introduce the desired substituents.

    Coupling Reaction: The final step involves coupling the indole derivative with the pyrazole carboxamide using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reactions while optimizing temperature, pressure, and solvent conditions to ensure high yield and purity.

    Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Scientific Applications of N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

This compound is a complex organic compound that features a unique combination of structural elements, including an indole moiety, a pyrazole ring, and a methoxy-substituted phenyl group. Its molecular formula is C19H16N4O2, with a molecular weight of approximately 332.4 g/mol. This compound has garnered interest in medicinal chemistry and pharmacology because of its potential biological activities.

Potential as an Anticancer Agent

Studies have explored the biological activity of this compound, indicating its potential as an anticancer agent. The pyrazole moiety is known for its diverse pharmacological properties. The compound may interact with specific enzymes and receptors, which influences critical signaling pathways involved in cell proliferation and apoptosis. These interactions suggest the compound could be effective in modulating cellular responses associated with disease processes, particularly in cancer therapy.

Molecular Interactions and Biological Pathways

Research suggests that this compound interacts with various molecular targets, potentially affecting multiple biological pathways. This interaction highlights the compound's potential in modulating cellular responses related to disease processes, especially in cancer therapy.

Structural Activity and Advantages

This compound is unique because it combines an indole structure with a pyrazole ring and a methoxy-substituted phenyl group, enhancing its biological activity compared to simpler derivatives. This structural complexity gives it a distinct pharmacological profile, making it a valuable compound for further research in drug development.

Comparable Compounds

This compound shares structural similarities with other compounds that possess biological activity. Examples include:

  • N-(Morpholin-4-yl)-5-(4-[123I]iodophenyl)-1H-pyrazole-3-carboxamide This compound has a morpholine group instead of an indole and acts as a cannabinoid receptor antagonist.
  • 5-(2-Methoxyphenyl)-1H-pyrazol-3-carboxamide Lacks the indole moiety but has anticancer properties.
  • 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole Contains a fluorinated phenyl group and exhibits neuroprotective effects.

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

  • It serves as a reference standard in analytical studies.
  • It is a building block in synthesizing more complex molecules.
  • It is a pharmacological tool in biological assays.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole carboxamide derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Pyrazole Carboxamides with Aryl Substituents

Compounds 3a–3p () share a pyrazole carboxamide scaffold but differ in substituents at the 1-, 4-, and 5-positions. Key comparisons include:

Compound ID Substituents (Position) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (¹H-NMR δ) Source
3a 1-Phenyl, 5-chloro, 3-methyl 68 133–135 402.8 8.12 (s, 1H), 7.61–7.43 (m)
3d 1-Phenyl, 5-chloro, 4-fluorophenyl 71 181–183 422.8 7.51–7.21 (m)
Target Compound 1H-Indol-4-yl, 5-(2-methoxyphenyl) N/A N/A ~377.4* N/A

*Note: Molecular weight estimated based on structural similarity.

  • Substituent Impact: Aromatic Groups: The 2-methoxyphenyl group in the target compound may confer better solubility compared to chloro or fluorophenyl groups in 3a and 3d due to the electron-donating methoxy moiety . Indole vs.

Pyrazole Carboxamides with Sulfonyl and Methylsulfonyl Groups

Compounds 7c , 7e , and 24a (–5) feature methylsulfonyl or ethoxy groups, which modulate electronic and steric properties:

Compound ID Substituents (Position) Yield (%) Key Functional Groups Source
7c 2-Ethoxybenzamido, methylsulfonyl allyl 16 β-Amidomethyl vinyl sulfone
24a 2-Ethoxyphenyl, methylsulfonyl butenyl 12 Methylsulfonyl, ethoxy
Target Compound 2-Methoxyphenyl, indole N/A Methoxy, indole
  • Synthetic Challenges : Lower yields for 7c (16%) and 24a (12%) suggest that introducing sulfonyl or allyl groups complicates synthesis compared to simpler aryl derivatives (e.g., 3a–3p , 62–71% yields) .
  • Electronic Effects : The methylsulfonyl group in 7c and 24a is strongly electron-withdrawing, contrasting with the electron-rich methoxy group in the target compound. This difference may influence binding affinity in enzyme inhibition .

Indole-Containing Pyrazole Derivatives

Compounds 3-(2,4-Dichlorophenyl)-N′-[(E)-1H-indol-3-ylmethylene]-1H-pyrazole-5-carbohydrazide () and 3-(2,4-Dichlorophenyl)-N′-(2-oxo-2H-indol-3-yl)-1H-pyrazole-5-carbohydrazide () share indole motifs but differ in linkage (carbohydrazide vs. carboxamide):

Compound ID Core Structure Linkage Type Key Substituents Source
Pyrazole-indole Carbohydrazide 2,4-Dichlorophenyl
Target Compound Pyrazole-indole Carboxamide 2-Methoxyphenyl
  • Linkage Impact : The carboxamide group (target compound) is more hydrolytically stable than carbohydrazide linkages, which may degrade under acidic or enzymatic conditions .
  • Substituent Diversity : The 2,4-dichlorophenyl group in compounds increases hydrophobicity, whereas the 2-methoxyphenyl group (target compound) balances hydrophobicity and solubility .

Data Tables

Table 1: Comparative Analysis of Pyrazole Carboxamide Derivatives

Feature Target Compound 3a 7c
Core Structure Pyrazole carboxamide Pyrazole carboxamide Pyrazole carboxamide Pyrazole carbohydrazide
Key Substituents Indol-4-yl, 2-methoxyphenyl Phenyl, chloro Methylsulfonyl Indol-3-yl, dichlorophenyl
Molecular Weight ~377.4 402.8 ~450.5* ~443.3
Melting Point (°C) N/A 133–135 N/A N/A
Yield (%) N/A 68 16 N/A

*Estimated based on structural formula.

Biological Activity

N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a complex structure comprising an indole moiety, a pyrazole ring, and a methoxy-substituted phenyl group. Its molecular formula is C19H16N4O2C_{19}H_{16}N_{4}O_{2} with a molecular weight of approximately 332.4 g/mol. The unique combination of these structural elements contributes to its pharmacological properties.

This compound exhibits its biological activity through interactions with various molecular targets, influencing critical signaling pathways involved in cell proliferation and apoptosis. The pyrazole moiety is particularly noted for its wide range of pharmacological effects, including anti-inflammatory and anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines:

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • A549 (lung cancer)
    • NCI-H460 (lung cancer)
    • HepG2 (liver cancer)

Case Studies and Findings

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity against MCF7 and A549 cell lines with IC50 values indicating effective inhibition of cell growth. For instance, one study reported IC50 values of 3.79 µM for MCF7 cells and 12.50 µM for A549 cells .
    • Another study indicated that derivatives containing the pyrazole scaffold inhibited the growth of various cancer types, including renal and prostate cancers .
  • Mechanistic Insights :
    • The compound was found to induce apoptosis in cancer cells by modulating anti-apoptotic protein expression, thereby enhancing apoptotic signaling pathways .
    • It has been suggested that the compound's ability to inhibit specific kinases (e.g., Aurora-A kinase) further supports its role as an anticancer agent, with reported IC50 values as low as 0.16 µM .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison with other related compounds:

Compound NameStructural FeaturesBiological Activity
N-(Morpholin-4-yl)-5-(4-[123I]iodophenyl)-1H-pyrazole-3-carboxamideMorpholine group instead of indoleCannabinoid receptor antagonist
5-(2-Methoxyphenyl)-1H-pyrazole-3-carboxamideLacks indole moietyAnticancer properties
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazoleFluorinated phenyl groupNeuroprotective effects

This comparative analysis illustrates how the unique structural features of this compound enhance its biological activity compared to simpler derivatives.

Q & A

Q. What are the standard synthetic routes for N-(1H-indol-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide, and what key intermediates are involved?

The compound is synthesized via multi-step protocols involving condensation reactions and functional group modifications. A common approach involves constructing the pyrazole core through cyclization of hydrazine derivatives with diketones or β-keto esters. For example, the 1,5-diarylpyrazole template can be synthesized from substituted phenylpentanol precursors, followed by coupling with indole-4-amine derivatives to introduce the carboxamide group. Key intermediates include 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid and activated esters (e.g., acid chlorides) for amide bond formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for confirming the connectivity of the pyrazole, indole, and methoxyphenyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides unambiguous confirmation of stereochemistry and solid-state conformation, as demonstrated in structurally analogous pyrazole derivatives .

Q. How is purity assessed during synthesis, and what analytical methods are recommended?

Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for purity analysis. Thin-layer chromatography (TLC) monitors reaction progress, and elemental analysis ensures correct stoichiometry. Impurity profiling via LC-MS identifies byproducts, particularly in multi-step syntheses .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield and purity in multi-step reactions?

Yield optimization involves solvent selection (e.g., DMF for polar intermediates) and catalytic strategies (e.g., EDCI/HOBt for amide coupling). Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or flash chromatography. Kinetic studies of intermediate stability (e.g., protecting groups for indole NH) prevent decomposition .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for modifying the pyrazole and indole moieties?

SAR studies focus on substituent effects at the pyrazole C-5 (methoxyphenyl) and indole N-1 positions. Computational modeling (e.g., molecular docking with AutoDock Vina) predicts binding interactions with targets like enzymes or receptors. Bioisosteric replacement (e.g., substituting methoxy with fluorine) evaluates electronic and steric effects, as seen in cannabinoid receptor antagonists .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or compound stability. Rigorous validation includes:

  • Replicating assays under standardized protocols (e.g., ATP levels for cytotoxicity).
  • Assessing metabolic stability (e.g., liver microsome assays) to identify degradation products.
  • Comparing free vs. protein-bound fractions in plasma, as protein binding alters effective concentrations .

Q. What methodologies are used to evaluate dual inhibitory activity (e.g., COX/HDAC inhibition) in pyrazole-indole hybrids?

Bifunctional conjugates are tested in enzyme inhibition assays (e.g., fluorescence-based HDAC assays and COX-2 ELISA). Cellular models (e.g., cancer cell lines) assess synergistic effects. Molecular dynamics simulations analyze binding modes, while pharmacokinetic studies (e.g., bioavailability in rodent models) validate dual-target efficacy .

Q. How does molecular docking inform the design of derivatives with enhanced target specificity?

Docking simulations (e.g., using Glide or GOLD) map interactions between the compound and active sites (e.g., Factor Xa or HDAC). Electrostatic potential surfaces guide substitutions to improve hydrogen bonding or π-π stacking. For example, aminobenzisoxazole as a P1 ligand improved Factor Xa selectivity by 100-fold .

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